molecular formula C18H22N2O3S B4771824 N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4771824
M. Wt: 346.4 g/mol
InChI Key: RFAGIUBHUIEQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BVT.5182, is a novel compound that has gained attention due to its potential therapeutic applications in various diseases. It is a small molecule inhibitor that targets the protein-protein interactions involved in disease pathogenesis.5182.

Mechanism of Action

N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide targets the protein-protein interactions involved in disease pathogenesis. It binds to the SH3 domain of the adaptor protein Grb2, which is involved in multiple signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting the interaction between Grb2 and its binding partners, N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide disrupts downstream signaling pathways and inhibits the growth and survival of cancer cells. It also inhibits the activation of inflammatory signaling pathways by disrupting the interaction between Grb2 and the pro-inflammatory cytokine receptor IL-6R.
Biochemical and Physiological Effects
N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It inhibits the proliferation of cancer cells and induces apoptosis by activating caspase-dependent and -independent pathways. It also inhibits the activation of inflammatory signaling pathways by reducing the production of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, there are also limitations to using N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its mechanism of action and identify its binding partners. This will provide insights into the downstream signaling pathways that are affected by N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and may lead to the discovery of new therapeutic targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. This will facilitate further preclinical and clinical studies of N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, future studies should investigate the potential therapeutic applications of N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in other diseases, such as autoimmune disorders and infectious diseases.

Scientific Research Applications

N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-benzyl-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-9-10-15(2)17(11-14)20(24(3,22)23)13-18(21)19-12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAGIUBHUIEQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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